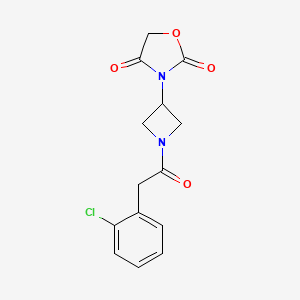

3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Transformations

- The nucleophilicity of ring nitrogen in certain azetidines has been explored to initiate reactions with various acid chlorides, leading to the formation of β-amino-α-chlorocarbonyl compounds. Subsequent internal nucleophilic displacements yield oxazolidin-2-ones, demonstrating the chemical versatility of these compounds for further synthetic applications (Kim et al., 2006).

Medicinal Chemistry and Pharmacological Potential

- Oxazolidinones, including structures similar to the specified compound, have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown promising results against various bacterial strains, highlighting their significance in developing new therapeutic agents (Jain, Sharma, & Kumar, 2013).

- Another study focused on the synthesis and spectroscopic studies of heterocyclic compounds derived from naphthyridine and their bacterial activity. This research adds to the body of knowledge on the utility of such compounds in addressing microbial resistance (Fayyadh, 2018).

Agricultural Applications

- The development and optimization of new agricultural fungicides have led to the creation of compounds like famoxadone, which belong to a new class of oxazolidinone fungicides. These compounds have demonstrated excellent control of plant pathogens, signifying their importance in crop protection (Sternberg et al., 2001).

Environmental and Safety Studies

- The study of the morbidity of personnel with potential exposure to vinclozolin, a compound with an oxazolidine-dione structure, aimed to examine health outcomes. This research contributes to the understanding of the safety profile of such chemicals, although it is not directly related to the specified compound (Zober et al., 1995).

Mechanism of Action

Target of Action

Compounds with azetidine and oxazolidine rings have been widely used in medicinal chemistry due to their promising biological activity .

Mode of Action

The inherent rigidity of spirocyclic compounds, like this one, can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive compound and its putative molecular target .

Biochemical Pathways

Without specific studies on “3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione”, it’s difficult to determine the exact biochemical pathways it affects. Related compounds with azetidine and oxazolidine rings have been found to exhibit diversified biological and pharmacological activity .

Action Environment

The spatial orientation of substituents in related compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Properties

IUPAC Name |

3-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4/c15-11-4-2-1-3-9(11)5-12(18)16-6-10(7-16)17-13(19)8-21-14(17)20/h1-4,10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRZDOHHNONEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CC=C2Cl)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclopropyl-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B2575796.png)

![2-[3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2575799.png)

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2575808.png)

![5-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2575811.png)

![(3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2575812.png)